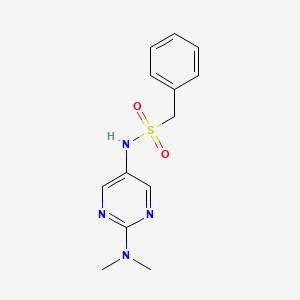

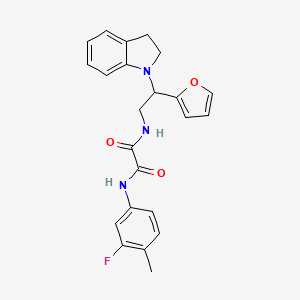

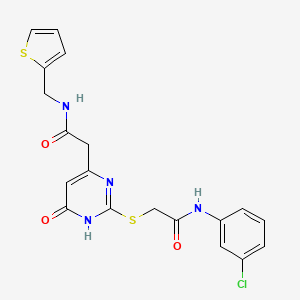

![molecular formula C8H7NO2 B2665751 2-hydroxy-6,7-dihydro-5H-cyclopenta[b]pyridin-5-one CAS No. 857416-56-9](/img/structure/B2665751.png)

2-hydroxy-6,7-dihydro-5H-cyclopenta[b]pyridin-5-one

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“2-hydroxy-6,7-dihydro-5H-cyclopenta[b]pyridin-5-one” is a chemical compound that has been studied in the field of organic chemistry . It is an analogue of 6,7-dihydro-5H-cyclopenta[b]pyridin-5-one .

Synthesis Analysis

The synthesis of 6,7-dihydro-5H-cyclopenta[b]pyridin-5-one analogues, including “2-hydroxy-6,7-dihydro-5H-cyclopenta[b]pyridin-5-one”, has been achieved through manganese-catalyzed oxidation of the CH2 adjacent to the pyridine moiety in water . This process uses Mn(OTf)2 as a catalyst and t-BuOOH (65% in H2O) as an oxidant at 25 °C in H2O . The reaction yields high results and excellent chemoselectivity .Molecular Structure Analysis

The molecular structure of “2-hydroxy-6,7-dihydro-5H-cyclopenta[b]pyridin-5-one” is complex and includes a cyclopenta[b]pyridin-5-one core . More detailed structural analysis would require specific spectroscopic data or crystallographic studies.Chemical Reactions Analysis

The key chemical reaction involved in the synthesis of “2-hydroxy-6,7-dihydro-5H-cyclopenta[b]pyridin-5-one” is the direct oxidation of 2,3-cyclopentenopyridine analogues . This reaction is catalyzed by Mn(OTf)2 and uses t-BuOOH as an oxidant .Scientific Research Applications

Pharmaceutical Research and Development

2-hydroxy-6,7-dihydro-5H-cyclopenta[b]pyridin-5-one derivatives are explored for their potential in pharmaceuticals, especially as side-chains in the production of advanced antibiotics like fourth-generation Cefpirome. This compound's versatility is evident in its use in synthesizing bactericides, antimicrobials, and other medicinal compounds, showcasing its critical role in developing new therapeutic agents (Fu Chun, 2007).

Advanced Synthesis Techniques

Research highlights various synthesis methods for creating 2-hydroxy-6,7-dihydro-5H-cyclopenta[b]pyridin-5-one, including N-hydroxyphthaldiamide route, acrolein route, and diethyl adipate route, with the acrolein route yielding up to 87.4%, indicating better development prospects due to its efficiency (Fu Chun, 2007).

Material Science and Chemistry

The compound's utility extends into the synthesis of plant protection agents, indicating its importance in agricultural chemistry. Furthermore, it is used in creating synthetic resins, antioxidants, and plastics, highlighting its role in material science and chemistry due to its structural versatility and reactivity (Fu Chun, 2007).

Novel Chemical Syntheses

Innovative syntheses of related compounds, like pyrindines and tetrahydroquinolines, showcase the broader chemical applications of this compound. These syntheses involve multi-step processes that highlight the compound's role as a building block in creating complex molecules with potential pharmaceutical applications (Nasser A. M. Yehia et al., 2002).

Analytical and Structural Studies

Structural studies and synthetic applications further demonstrate the compound's versatility. Reactions with various nucleophiles under different conditions have been explored to synthesize substituted derivatives, contributing to our understanding of its chemical behavior and potential applications in drug development and material science (T. Goto et al., 1991).

properties

IUPAC Name |

6,7-dihydro-1H-cyclopenta[b]pyridine-2,5-dione |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7NO2/c10-7-3-2-6-5(7)1-4-8(11)9-6/h1,4H,2-3H2,(H,9,11) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GEYWHQBSMJOHQF-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(=O)C2=C1NC(=O)C=C2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7NO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

149.15 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

6,7-dihydro-1H-cyclopenta[b]pyridine-2,5-dione | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

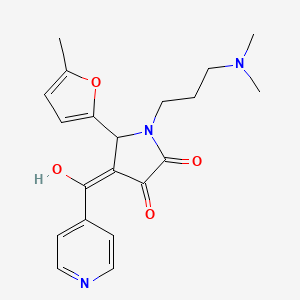

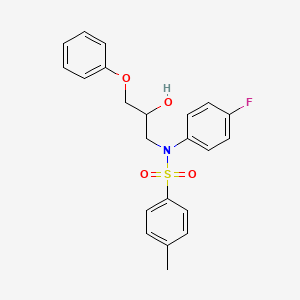

![[2-(2-cyano-4-nitroanilino)-2-oxoethyl] 2-[[(E)-2-(4-methylphenyl)ethenyl]sulfonylamino]acetate](/img/structure/B2665671.png)

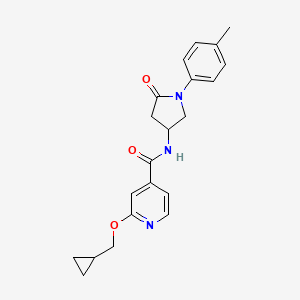

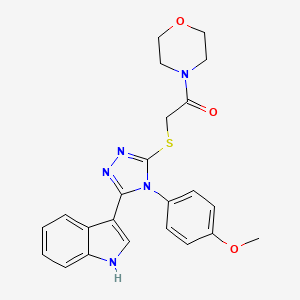

![N-(5-((2-((benzo[d][1,3]dioxol-5-ylmethyl)amino)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)-4-methylthiophene-2-carboxamide](/img/structure/B2665676.png)

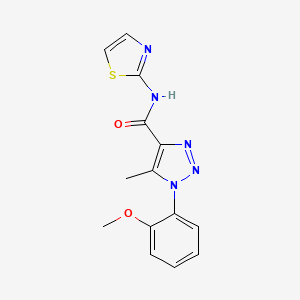

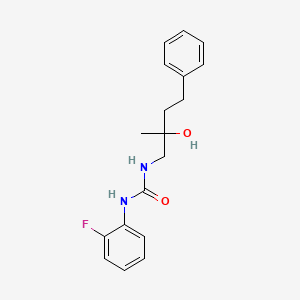

![Tert-butyl N-[1-(4-fluorophenyl)-3-hydroxypropan-2-yl]carbamate](/img/structure/B2665677.png)

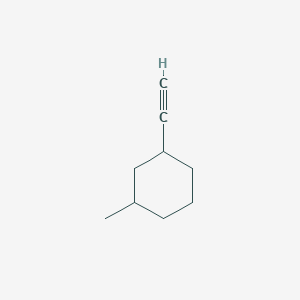

![4-Azaspiro[2.6]nonan-5-one](/img/structure/B2665682.png)